molecular formula C19H21NOS B1613374 2-Methyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-38-9

2-Methyl-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1613374
CAS No.: 898781-38-9
M. Wt: 311.4 g/mol
InChI Key: ITYXTWGNQCPSFQ-UHFFFAOYSA-N
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Description

2-Methyl-2’-thiomorpholinomethyl benzophenone is a benzophenone derivative primarily used as a photoinitiator in polymer chemistry. The compound features a benzophenone group, which absorbs light in the UV-A range, and a thiomorpholine group, which acts as the reactive moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzophenone group to a benzhydrol group.

    Substitution: The thiomorpholine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2’-thiomorpholinomethyl benzophenone is widely used in scientific research due to its unique properties:

    Polymer Chemistry: As a photoinitiator, it is used in the polymerization of various monomers to form polymers.

    Biological Studies: The compound’s ability to absorb UV light makes it useful in studying light-induced biological processes.

    Medicinal Chemistry:

    Industrial Applications: Used in the production of coatings, adhesives, and other materials that require controlled polymerization.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light by the benzophenone group, leading to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, depending on the application. The thiomorpholine group enhances the compound’s reactivity and stability, making it effective in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the thiomorpholine group.

    4-Methylbenzophenone: Similar structure with a methyl group at the para position.

    2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group, providing different reactivity and applications.

Uniqueness

2-Methyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone and thiomorpholine groups. This combination allows it to absorb UV light effectively and participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Biological Activity

2-Methyl-2'-thiomorpholinomethyl benzophenone is a compound that belongs to the benzophenone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzophenone core with a thiomorpholine moiety, which contributes to its biological properties. The synthesis typically involves the reaction of benzophenone derivatives with thiomorpholine under specific conditions, often employing catalysts or reagents that facilitate the formation of the desired product.

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzophenone derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as HL-60 and A-549. The IC50 values for these compounds often range from 0.26 to 0.99 μM, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Benzophenone Compounds

CompoundCell LineIC50 (μM)
This compoundHL-60TBD
Benzophenone derivative AA-5490.82
Benzophenone derivative BSW4800.99

2. Anti-inflammatory Effects
Benzophenones are also recognized for their anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in various cellular models, suggesting a mechanism that might involve the inhibition of NF-κB activation .

3. Antimicrobial Activity
The antimicrobial potential of benzophenones has been explored extensively. Compounds similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that certain benzophenones inhibit kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Antioxidant Activity : The presence of specific functional groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating various benzophenone derivatives, it was found that those with thiomorpholine substitutions exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-substituted counterparts. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities and interactions at the molecular level.

Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory effects of these compounds using RAW 264.7 macrophage cells. The findings indicated that treatment with this compound resulted in a significant reduction in nitric oxide production, suggesting a robust anti-inflammatory response mediated through the inhibition of NF-κB signaling pathways.

Properties

IUPAC Name

(2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYXTWGNQCPSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643800
Record name (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-38-9
Record name (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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